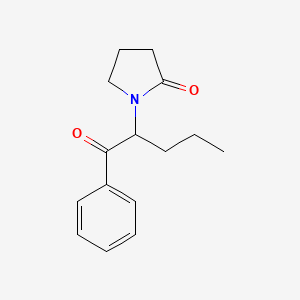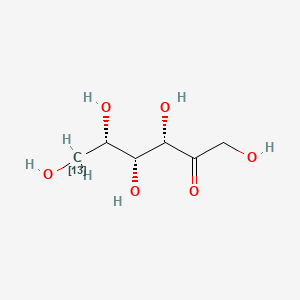
L-sorbose-6-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-sorbose-6-13C is a variant of L-sorbose, a naturally occurring monosaccharide carbohydrate molecule . It is a low molecular weight compound with the molecular formula C5 [13C]H12O6 and a molecular weight of 181.15 . It is used as a biochemical for proteomics research .
Synthesis Analysis
The synthesis of L-sorbose involves the use of specific genes and promoters. For instance, overexpression of d-sorbitol dehydrogenase (sldh) by P B932_2000 in G. oxydans WSH-003 enhanced the titer and productivity of L-sorbose synthesis from d-sorbitol by 12.0% and 33.3%, respectively .
Molecular Structure Analysis
The molecular structure of L-sorbose-6-13C is similar to that of L-sorbose, with the only difference being the presence of the 13C isotope. The molecular formula is C5 [13C]H12O6 . The structure can be viewed using specific software .
Scientific Research Applications
Vitamin C Synthesis Research
L-sorbose-6-13C: plays a crucial role in the study of Vitamin C (L-ascorbic acid) synthesis. It serves as an intermediate in the industrial production of Vitamin C, and the 13C label helps in understanding the conversion efficiency and kinetics .
Fermentation Process Optimization
The compound is used in optimizing fermentation processes, particularly in the production of L-sorbose using bacteria like Gluconobacter oxydans. Genetic engineering can be monitored by the distribution of 13C in the end products .
Proteomics Research
In proteomics, L-sorbose-6-13C is used to study protein interactions and modifications. The labeled carbon acts as a marker to detect changes in protein structures when L-sorbose is involved in the reaction .
Future Directions
Mechanism of Action
Target of Action
L-sorbose-6-13C, also known as (3S,4R,5S)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one, is a low molecular weight naturally occurring monosaccharide carbohydrate molecule It is used for proteomics research , indicating that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that the compound can be transformed into rare 3-deoxy-l-ketohexoses through a group transfer process . This
properties
IUPAC Name |
(3S,4R,5S)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-NYVZSSFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-sorbose-6-13C | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate](/img/structure/B583896.png)

![Ethyl (E)-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pent-2-en-4-ynoate](/img/structure/B583899.png)
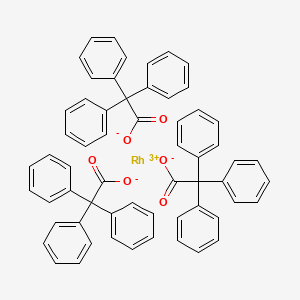

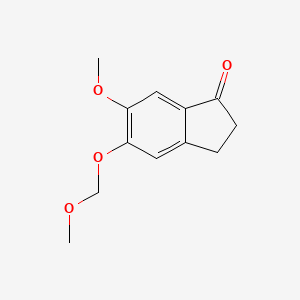
![D-[1-2H]Mannose](/img/structure/B583905.png)
![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)
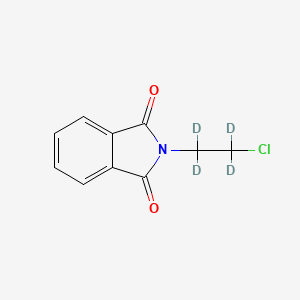
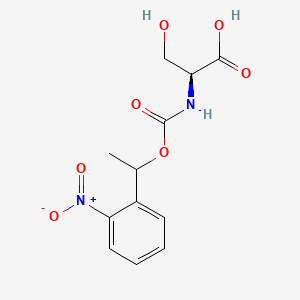
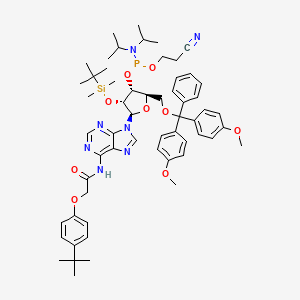
![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)

